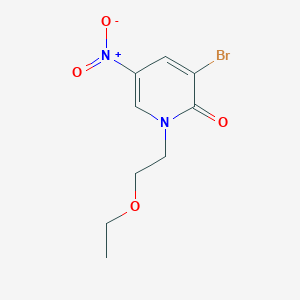![molecular formula C19H28N2O B7627353 (3-Aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone](/img/structure/B7627353.png)
(3-Aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is commonly used as a research chemical to study the effects of cannabinoids on the body.
Mécanisme D'action
(3-Aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are primarily located in the central nervous system and immune system, respectively. It binds to these receptors and activates them, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
(3-Aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone has been shown to have a number of biochemical and physiological effects, including analgesia, hypothermia, sedation, and tachycardia. It also has anti-inflammatory and neuroprotective properties, and may be useful in the treatment of conditions such as multiple sclerosis and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3-Aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone in lab experiments is that it is a highly potent and selective agonist of the CB1 and CB2 cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body.
Orientations Futures
There are many potential future directions for research involving (3-Aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone, including further studies into its therapeutic applications, its effects on the endocannabinoid system, and its potential as a tool for studying the mechanisms of cannabinoid receptor activation. Additionally, more research is needed to fully understand the long-term effects of (3-Aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone on the body and its potential for abuse.
Méthodes De Synthèse
(3-Aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone is synthesized by reacting 1-pentyl-3-(1-naphthoyl)indole with 3-(aminomethyl)pyrrolidine in the presence of a Lewis acid catalyst. The resulting product is then purified using column chromatography to yield pure (3-Aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone.
Applications De Recherche Scientifique
(3-Aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone has been extensively studied for its effects on the endocannabinoid system and its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties, and may be useful in the treatment of conditions such as chronic pain, multiple sclerosis, and epilepsy.
Propriétés
IUPAC Name |
(3-aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-14(2)15-5-7-16(8-6-15)19(10-3-4-11-19)18(22)21-12-9-17(20)13-21/h5-8,14,17H,3-4,9-13,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDXUORFBNTINO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CCCC2)C(=O)N3CCC(C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-6-[2-(1-methylpyrrolidin-2-yl)ethylsulfanyl]pyridine-3,5-dicarbonitrile](/img/structure/B7627278.png)
![2-[5-(Cyclopentylmethyl)-1,2,4-oxadiazol-3-yl]-4-methylmorpholine](/img/structure/B7627286.png)

![5-Methyl-2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]oxypyridine](/img/structure/B7627300.png)
![2,5-dichloro-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B7627306.png)
![(1-Aminocyclopentyl)-[3-(methylaminomethyl)piperidin-1-yl]methanone](/img/structure/B7627317.png)
![1-acetyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)-2,3-dihydroindole-6-sulfonamide](/img/structure/B7627320.png)
![8-Azaspiro[4.5]decan-8-yl(pyridin-2-yl)methanone](/img/structure/B7627333.png)
![[3-(Aminomethyl)piperidin-1-yl]-(6-methoxyquinolin-2-yl)methanone](/img/structure/B7627343.png)
![(3-Aminopyrrolidin-1-yl)-[5-ethyl-1-(4-fluorophenyl)pyrazol-4-yl]methanone](/img/structure/B7627348.png)
![(2-Amino-1,3-dihydroinden-2-yl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7627355.png)
![[4-(2-amino-1,3-dihydroindene-2-carbonyl)piperazin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B7627360.png)
![3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7627371.png)
![[(3S)-3-aminopyrrolidin-1-yl]-[4-[3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanone](/img/structure/B7627385.png)